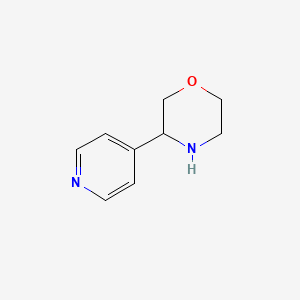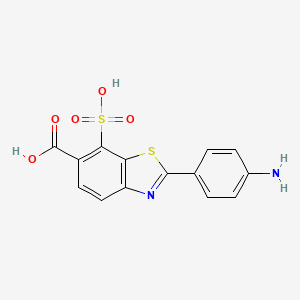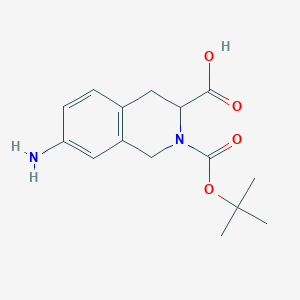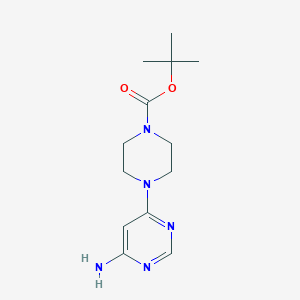
3-(Pyridin-4-yl)morpholine
Übersicht
Beschreibung
“3-(Pyridin-4-yl)morpholine” is a compound that consists of a morpholine ring and a pyridine ring . The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen atom, and the pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of compounds similar to “3-(Pyridin-4-yl)morpholine” has been reported in the literature. For example, new heterocyclic 1,2,3-triazenes were synthesized by diazotation of 3-aminopyridine followed by coupling with morpholine . Another study reported the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine .Molecular Structure Analysis
The molecular structure of “3-(Pyridin-4-yl)morpholine” consists of a morpholine ring and a pyridine ring . The morpholine ring adopts a chair conformation . The double- and single-bond distances in the triazene chain are comparable for the two compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Pyridin-4-yl)morpholine” include a molecular weight of 164.20 g/mol, a topological polar surface area of 25.4 Ų, and a complexity of 135 .Wissenschaftliche Forschungsanwendungen
Radioligand Development for Vasopressin Receptors
TASP0434299, a novel pyridopyrimidin-4-one derivative, has been characterized as a radioligand candidate for the vasopressin V1B receptor. This compound exhibited high binding affinities for human and rat V1B receptors and potent antagonistic activity at the human V1B receptor. Radiolabeled TASP0434299 is the first radioligand capable of quantifying the V1B receptor selectively in both in vitro and in vivo studies, providing a potential clinical biomarker for determining V1B receptor occupancy during drug development or for monitoring receptor levels in diseased conditions (Koga et al., 2016).
Synthesis and Evaluation of Anticonvulsant Properties
Several studies have synthesized and evaluated the anticonvulsant properties of compounds containing morpholine. For instance, new N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs were synthesized and evaluated as potential anticonvulsant agents. The most promising compound displayed a more beneficial protection index than antiepileptic drugs such as ethosuximide, lacosamide, and valproic acid (Rybka et al., 2017). Additionally, hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, joining the chemical fragments of well-known antiepileptic drugs, displayed broad spectra of activity across preclinical seizure models (Kamiński et al., 2015).
Induction of Cytochromes in Rat Liver
Pyridine derivatives, as precursors for the synthesis of chemicals of industrial importance, were studied for their capacity to induce cytochrome P450 enzymes in rat liver. The study found that particular isomers of picoline N-oxide rapidly upregulated CYP2B or CYP2E1, contributing to the hepatotoxicity of pyridines by enhancing the capacity for microsomal lipid peroxidation (Murray et al., 1997).
Pharmacokinetics of Beta 3-Adrenergic Receptor Agonists
The pharmacokinetics and oral bioavailability of various compounds, including a morpholine derivative, were investigated to understand their potential as beta3-adrenergic receptor agonists. The study highlighted the importance of considering the reduction in hydrogen bonding sites in the molecule for improving oral bioavailability (Stearns et al., 2002).
Zukünftige Richtungen
The future directions for research on “3-(Pyridin-4-yl)morpholine” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in drug discovery and development could be explored .
Eigenschaften
IUPAC Name |
3-pyridin-4-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)9-7-12-6-5-11-9/h1-4,9,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKIACFCCSSPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617954 | |
| Record name | 3-(Pyridin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)morpholine | |
CAS RN |
143798-67-8 | |
| Record name | 3-(Pyridin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Difluoromethyl)sulfonyl]aniline](/img/structure/B1612771.png)

![Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B1612773.png)


![3-Chloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612777.png)






